molecular formula C17H12N2O2 B12540675 3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 143261-62-5

3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12540675
CAS No.: 143261-62-5
M. Wt: 276.29 g/mol
InChI Key: KVOGYFAAZQKORI-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one is a compound that belongs to the class of isoindolinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of propargyl alcohols with quinoline derivatives under specific conditions. For instance, a one-pot sequential Meyer-Schuster rearrangement followed by anti-Michael addition and intramolecular azacyclization can be used to synthesize this compound . The reaction typically employs calcium triflate as a promoter and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding hydroquinoline form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, hydroquinolines, and quinoline-2,4-diones, each with distinct chemical and biological properties .

Scientific Research Applications

3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are crucial for cell division and DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit comparable biological activities.

    Isoindolinone Derivatives: Compounds with an isoindolinone core but different substituents on the quinoline ring.

Uniqueness

3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the quinoline and isoindolinone moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

143261-62-5

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-hydroxy-3-quinolin-2-yl-2H-isoindol-1-one

InChI

InChI=1S/C17H12N2O2/c20-16-12-6-2-3-7-13(12)17(21,19-16)15-10-9-11-5-1-4-8-14(11)18-15/h1-10,21H,(H,19,20)

InChI Key

KVOGYFAAZQKORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3(C4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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